molecular formula C16H20F3NO2 B7043286 N-[(2-phenylcyclopentyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[(2-phenylcyclopentyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7043286
M. Wt: 315.33 g/mol
InChI Key: DAJUDHFYARAVPI-UHFFFAOYSA-N
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Description

N-[(2-phenylcyclopentyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by the presence of a phenylcyclopentyl group, a trifluoroethoxy group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenylcyclopentyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves the following steps:

    Formation of the Phenylcyclopentyl Intermediate: The initial step involves the preparation of the phenylcyclopentyl intermediate through the reaction of cyclopentyl bromide with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions.

    Introduction of the Trifluoroethoxy Group: The phenylcyclopentyl intermediate is then reacted with 2,2,2-trifluoroethanol in the presence of a strong base such as sodium hydride to introduce the trifluoroethoxy group.

    Acetamide Formation: The final step involves the acylation of the intermediate with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenylcyclopentyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents like sodium azide or hydrazine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) or hydrazine in ethanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of azides or hydrazides.

Scientific Research Applications

N-[(2-phenylcyclopentyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmacologically active compounds, particularly those targeting neurological disorders.

    Biology: The compound is studied for its potential neuroprotective effects and its ability to modulate neurotransmitter systems.

    Industry: It is used in the development of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N-[(2-phenylcyclopentyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2,2,2-trifluoroethyl)acetamide: Similar in structure but with an amino group instead of the phenylcyclopentyl group.

    2-chloro-N-[(1-phenylcyclopentyl)methyl]acetamide: Similar in structure but with a chloro group instead of the trifluoroethoxy group.

Uniqueness

N-[(2-phenylcyclopentyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is unique due to the combination of the phenylcyclopentyl and trifluoroethoxy groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(2-phenylcyclopentyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO2/c17-16(18,19)11-22-10-15(21)20-9-13-7-4-8-14(13)12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJUDHFYARAVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C2=CC=CC=C2)CNC(=O)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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